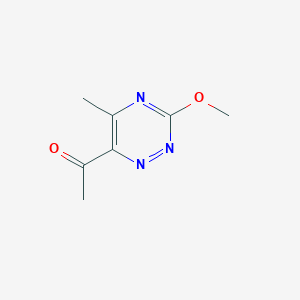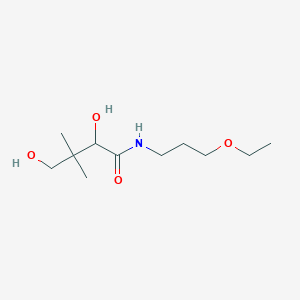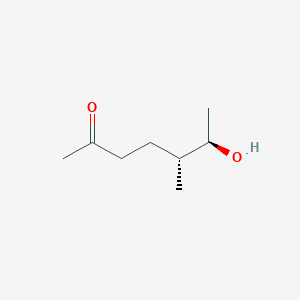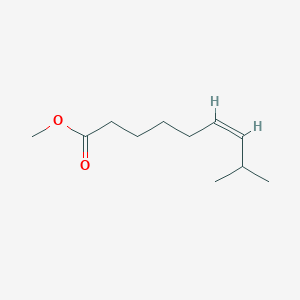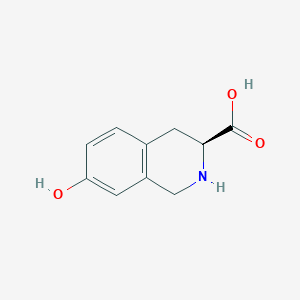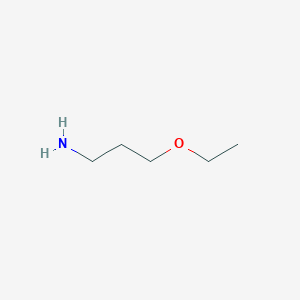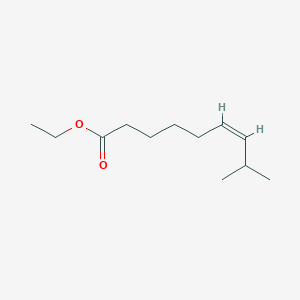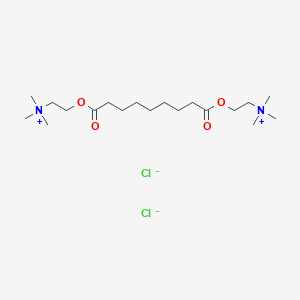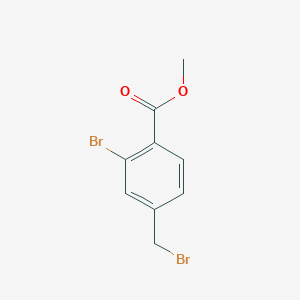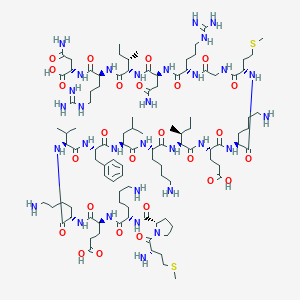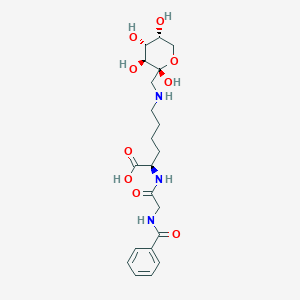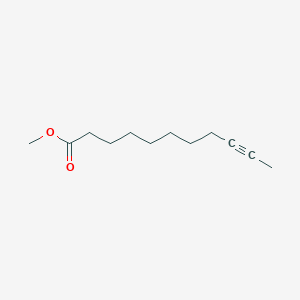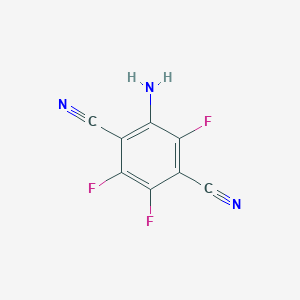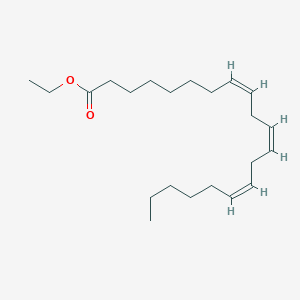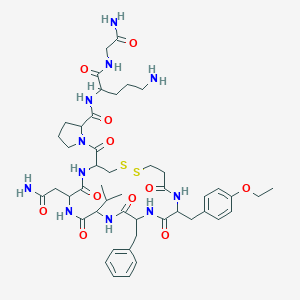
Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)-, is a nonapeptide hormone that is structurally similar to the mammalian hormone oxytocin. It is found in a variety of non-mammalian species, including birds, reptiles, and fish. Vasotocin plays a crucial role in regulating a range of physiological processes, including social behavior, reproduction, and stress response. In recent years, there has been growing interest in vasotocin as a potential therapeutic target for a range of disorders, including autism, anxiety, and depression.
作用機序
Vasotocin exerts its effects by binding to specific receptors in the brain and peripheral tissues. The two main types of vasotocin receptors are V1a and V2 receptors. V1a receptors are primarily involved in regulating social behavior and aggression, while V2 receptors are involved in regulating water balance and blood pressure. The exact mechanisms by which vasotocin exerts its effects are not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of gene expression.
生化学的および生理学的効果
Vasotocin has a range of biochemical and physiological effects, depending on the species and the specific context in which it is released. In birds, for example, vasotocin is involved in regulating parental behavior, including nest-building and feeding of offspring. In fish, vasotocin plays a crucial role in regulating social behavior, including aggression and dominance. In mammals, vasotocin is involved in pair-bonding and social recognition.
実験室実験の利点と制限
One of the main advantages of using vasotocin in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, its effects are well-characterized, making it a useful tool for studying social behavior and other physiological processes. However, one limitation of using vasotocin is that its effects can be species-specific, making it difficult to extrapolate findings from one species to another. In addition, the exact mechanisms by which vasotocin exerts its effects are not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on vasotocin. One area of interest is the potential therapeutic applications of vasotocin in humans. Studies have shown that vasotocin may have anxiolytic and antidepressant effects, suggesting that it may be a promising target for the development of new treatments for anxiety and depression. In addition, there is growing interest in the role of vasotocin in autism spectrum disorder, with some studies suggesting that vasotocin may be involved in social behavior deficits in individuals with autism. Finally, there is ongoing research into the mechanisms by which vasotocin exerts its effects, with the hope of identifying new targets for drug development.
合成法
The synthesis of vasotocin can be achieved using a combination of solid-phase peptide synthesis and solution-phase chemistry. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification of the resulting peptide. The final product can then be characterized using a range of analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
科学的研究の応用
Vasotocin has been the subject of extensive scientific research, with a particular focus on its role in social behavior and reproduction. Studies have shown that vasotocin plays a crucial role in regulating pair-bonding, parental behavior, and aggression in a range of species. In addition, vasotocin has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in humans.
特性
CAS番号 |
131483-45-9 |
|---|---|
製品名 |
Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)- |
分子式 |
C47H67N11O11S2 |
分子量 |
1026.2 g/mol |
IUPAC名 |
N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N11O11S2/c1-4-69-30-16-14-29(15-17-30)23-32-42(63)54-33(22-28-10-6-5-7-11-28)44(65)57-40(27(2)3)46(67)55-34(24-37(49)59)43(64)56-35(26-71-70-21-18-39(61)52-32)47(68)58-20-9-13-36(58)45(66)53-31(12-8-19-48)41(62)51-25-38(50)60/h5-7,10-11,14-17,27,31-36,40H,4,8-9,12-13,18-26,48H2,1-3H3,(H2,49,59)(H2,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,57,65) |
InChIキー |
WLQJFWPASSMHTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
配列 |
CXFVNCPXG |
同義語 |
1-deamino-2-(OEt-Tyr)-4-Val-8-Orn-vasotocin 1-desamino-2-(O-ethyltyrosyl)-4-valyl-8-ornithine-vasotocin dE-VVT vasotocin, 1-desamino-O-ethyltyrosyl(2)-valyl(4)-ornithine(8)- vasotocin, 1-desamino-OEt-Tyr(2)-Val(4)-Orn(8)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



